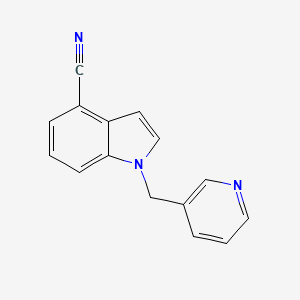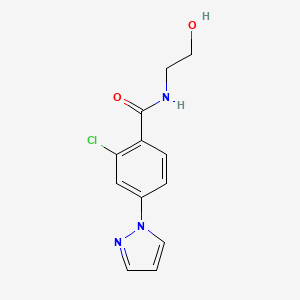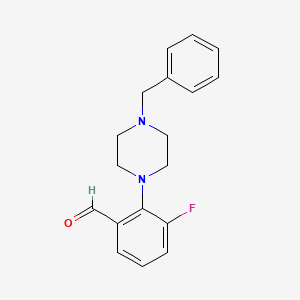
1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile is a heterocyclic molecule that features both pyridine and indole rings. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The indole ring is a common motif in many natural products and pharmaceuticals, while the pyridine ring is a versatile ligand in coordination chemistry and a key structure in various drugs.
Synthesis Analysis
The synthesis of related heterocyclic carbonitriles often involves multicomponent reactions, as seen in the one-pot synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives . These reactions typically use isatins, malononitrile, and anilinolactones, catalyzed by triethylamine in tetrahydrofuran (THF) under ultrasound irradiation, which offers high yields and short reaction times. Similarly, the synthesis of 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles involves a reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and malononitrile .
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and conformations. For instance, the crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile reveals dihedral angles between the pyridine ring and the indole and phenyl substituents, indicating the spatial arrangement of the rings . The carbonitrile group's position is also influenced by steric factors, as seen by its displacement from the plane of the pyridine ring.
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves the formation of hydrogen bonds and π-π stacking interactions, which are crucial for the supramolecular aggregation observed in crystalline structures . These interactions can influence the properties and reactivity of the compounds, as well as their potential applications in materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the carbonitrile group can affect the electron distribution and chemical reactivity, while the heterocyclic components can contribute to the compound's stability and potential biological activity. The solvate formation, as seen in some related compounds, can also impact the solubility and crystallization behavior .
Applications De Recherche Scientifique
1. Inhibitors of SARS CoV-2 RdRp
A study investigated the use of azafluorene derivatives, closely related to 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile, as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These compounds, including variants of indole- and pyridine-carbonitriles, were analyzed for their interactions and binding free energy with RdRp, offering insights into potential therapeutic applications for COVID-19 (Venkateshan et al., 2020).
2. Synthesis Methods
A study focused on the efficient synthesis of indole-containing pyridine derivatives through one-pot multicomponent reactions, providing a basis for creating compounds like 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile. This research highlights the broad substrate scope and high yields of these products, which are valuable for various scientific applications (Zhao et al., 2009).
3. Potential Inhibitors of NAMPT
Another study explored the structural and molecular properties of pyridine derivatives, including those related to 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile, for their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). The study provided insights into the crystal structure, Hirshfeld surface analysis, and docking studies, which are essential for developing new therapeutic agents (Venkateshan et al., 2019).
4. Synthesis of Indol-3-yl Pyridine Derivatives
Research demonstrated a simple protocol for preparing indol-3-yl pyridine derivatives, closely related to 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile, through a one-pot multi-component reaction. This method is noted for its high yields and broad substrate scope, which are significant for synthesizing various pyridine-based compounds (Thirumurugan & Perumal, 2009).
Mécanisme D'action
- One possible target could be cAMP-dependent protein kinase (PKA), specifically the catalytic subunit alpha. PKA plays a crucial role in cellular signaling and regulation of various processes .
- Another potential target is cAMP-dependent protein kinase inhibitor alpha , which modulates PKA activity .
Target of Action
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-13-4-1-5-15-14(13)6-8-18(15)11-12-3-2-7-17-10-12/h1-8,10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKSRSOKTTYSBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)





![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)
![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)